

Application Note: Demonstrating AZD1208 Target Engagement with PIM Kinases using Co-immunoprecipitation

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Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199

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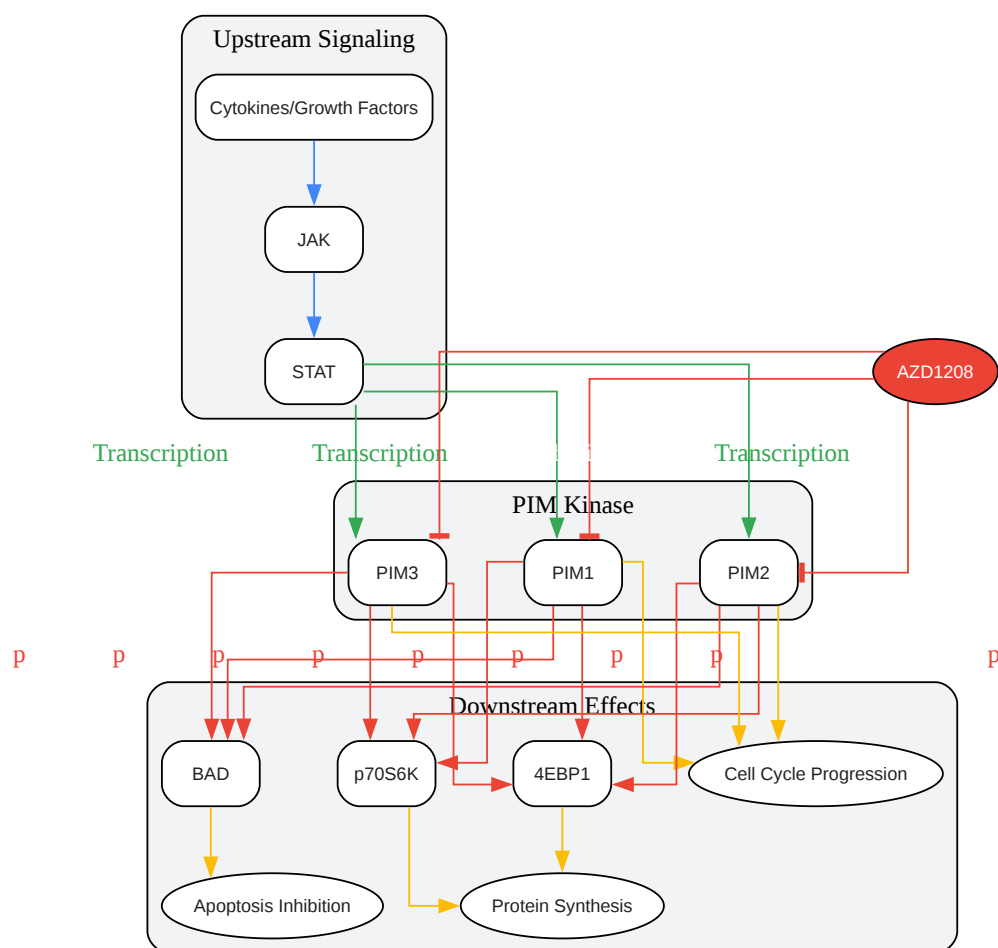
Introduction

AZD1208 is an orally available small-molecule inhibitor that potently targets all three isoforms of the PIM serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2][3][4][5] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell cycle progression, proliferation, and survival.[6][7][8] Overexpression of PIM kinases has been observed in numerous hematological malignancies and solid tumors, making them a compelling therapeutic target in oncology.[9][10] **AZD1208** competitively inhibits ATP binding to PIM kinases, thereby blocking their catalytic activity.[3]

Target engagement studies are critical in drug development to confirm that a drug candidate interacts with its intended molecular target in a cellular context. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions.[11][12] This application note provides a detailed protocol for utilizing Co-IP to demonstrate the target engagement of **AZD1208** with PIM kinases by assessing the disruption of the interaction between a PIM kinase and its known substrate.

PIM Kinase Signaling Pathway

PIM kinases are regulated by the JAK/STAT signaling pathway and are involved in the phosphorylation of several downstream targets that promote cell survival and proliferation.[13][14][15] Key substrates include the pro-apoptotic protein BAD and components of the mTOR signaling pathway, such as 4EBP1.[1][3][16] Phosphorylation of these substrates by PIM kinases inhibits apoptosis and promotes protein translation, contributing to tumorigenesis.[9][17] **AZD1208**, by inhibiting PIM kinases, leads to a reduction in the phosphorylation of these downstream targets, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1][3]



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Caption: PIM Kinase Signaling Pathway and **AZD1208** Inhibition.

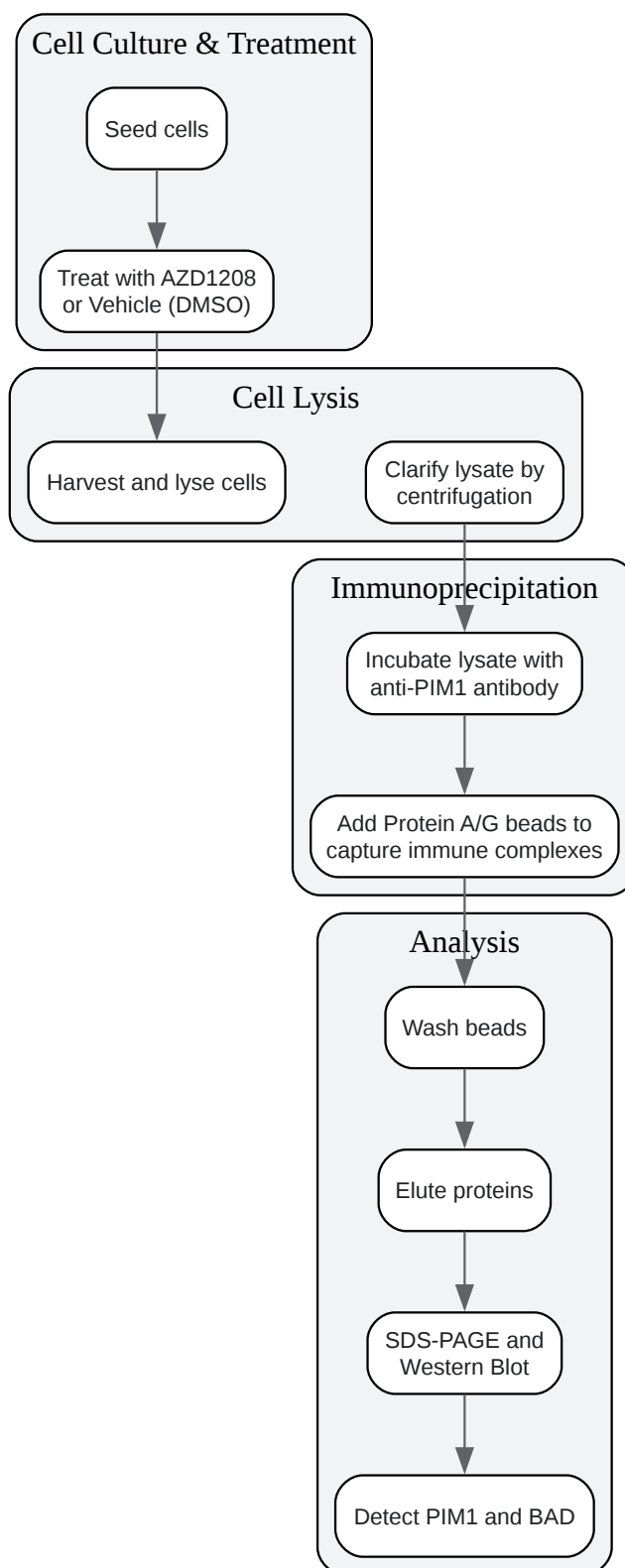
Experimental Protocol: Co-immunoprecipitation to Assess AZD1208 Target Engagement

This protocol describes the co-immunoprecipitation of a PIM kinase (e.g., PIM1) and a known interacting substrate (e.g., BAD) from cell lysates treated with **AZD1208** or a vehicle control. A reduction in the amount of co-precipitated substrate in the presence of **AZD1208** indicates successful target engagement.

Materials

- Cell line with endogenous or overexpressed PIM1 and BAD (e.g., MOLM-16 acute myeloid leukemia cells)
- Cell culture medium and supplements
- **AZD1208** (dissolved in DMSO)
- Vehicle control (DMSO)
- Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
- Anti-PIM1 antibody for immunoprecipitation (IP)
- Anti-BAD antibody for Western blotting
- Anti-PIM1 antibody for Western blotting
- Protein A/G agarose beads
- SDS-PAGE gels and buffers
- Western blotting apparatus and reagents
- Chemiluminescent substrate

Experimental Workflow



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Caption: Co-immunoprecipitation Experimental Workflow.

Procedure

- Cell Culture and Treatment:
 - Culture MOLM-16 cells to a density of approximately $1-2 \times 10^6$ cells/mL.
 - Treat cells with the desired concentration of **AZD1208** (e.g., 1 μ M) or an equivalent volume of DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
- Cell Lysis:
 - Harvest cells by centrifugation and wash once with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at $14,000 \times g$ for 15 minutes at 4°C.
 - Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - Determine the protein concentration of the lysate.
 - Take an aliquot of the lysate for input control.
 - To 1-2 mg of total protein, add the anti-PIM1 antibody.
 - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
 - Add pre-washed Protein A/G agarose beads to the lysate-antibody mixture.
 - Incubate with gentle rotation for another 1-2 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.

- Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
- After the final wash, carefully remove all supernatant.
- Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Western Blot Analysis:
 - Separate the eluted proteins and the input control by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against PIM1 and BAD.
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation and Expected Results

The successful engagement of **AZD1208** with PIM1 is expected to reduce the interaction between PIM1 and its substrate, BAD. This will be observed as a decrease in the amount of BAD co-immunoprecipitated with PIM1 in **AZD1208**-treated cells compared to vehicle-treated cells.

Table 1: Representative Quantitative Data from Co-immunoprecipitation Experiment

Treatment	Input PIM1 (Relative Units)	Input BAD (Relative Units)	IP PIM1 (Relative Units)	Co-IP BAD (Relative Units)	Co-IP BAD / IP PIM1 Ratio
Vehicle (DMSO)	1.00	1.00	1.00	1.00	1.00
AZD1208 (1 μM)	0.98	1.02	0.95	0.35	0.37

Relative units are determined by densitometric analysis of the Western blot bands, normalized to the vehicle control.

The data in Table 1 illustrates the expected outcome. While the total cellular levels of PIM1 and BAD (Input) and the amount of immunoprecipitated PIM1 (IP PIM1) remain relatively constant between treatments, the amount of BAD that co-precipitates with PIM1 (Co-IP BAD) is significantly reduced in the presence of **AZD1208**. This indicates that **AZD1208** binding to PIM1 disrupts its association with BAD, thus demonstrating target engagement.

Conclusion

This application note provides a framework for utilizing co-immunoprecipitation to validate the target engagement of the PIM kinase inhibitor, **AZD1208**. The provided protocol and expected results offer a clear methodology for researchers to assess the intracellular interaction of **AZD1208** with its target, a critical step in the preclinical evaluation of this and other targeted therapies.

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